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Compound Name: PQR626

Cat. No.: B15543652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term preclinical

evaluation of PQR626, a potent, selective, and brain-penetrant mTORC1/2 inhibitor. The data

and protocols are compiled from published research to guide the design and execution of

similar in vivo studies.

Introduction
PQR626 is an ATP-competitive mTOR kinase inhibitor designed to target both mTORC1 and

mTORC2 complexes. Its excellent brain permeability makes it a promising candidate for

neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous

Sclerosis Complex (TSC).[1][2] Long-term studies in relevant animal models are crucial to

establishing its efficacy and safety profile.

Efficacy of Long-Term PQR626 Treatment
Survival Studies in a Tuberous Sclerosis Complex (TSC)
Mouse Model
Long-term treatment with PQR626 has been shown to significantly improve survival in a

genetically engineered mouse model of TSC, the Tsc1GFAPCKO mouse.[1][3] These mice

have a conditional inactivation of the Tsc1 gene primarily in glial cells, leading to
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hyperactivation of mTOR signaling and a severe neurological phenotype with reduced lifespan.

[3]

Table 1: Survival Outcome in Tsc1GFAPCKO Mice Treated with PQR626

Treatment
Group

Dose
Route of
Administration

Treatment
Duration

Outcome

PQR626 50 mg/kg, BID Oral (p.o.) 90 days

Significantly

prevented/decre

ased mortality

compared to

vehicle

Vehicle - Oral (p.o.) 90 days -

In Vivo Target Engagement: mTOR Pathway Inhibition in
the Brain
PQR626 effectively crosses the blood-brain barrier and inhibits mTOR signaling in the brain.

This was demonstrated by measuring the phosphorylation levels of key downstream effectors

of mTORC1 (S6 ribosomal protein) and mTORC2 (PKB/Akt).

Table 2: In Vivo mTOR Pathway Inhibition in the Brain Cortex of C57BL/6J Mice

Treatment
Group

Dose Time Point

% Inhibition of
pS6
(S235/S236)
vs. Control

% Inhibition of
pPKB (S473)
vs. Control

PQR626 25 mg/kg, p.o. 30 min ~50% ~60%

Pharmacokinetics and Safety
PQR626 exhibits a favorable pharmacokinetic profile, including excellent oral bioavailability and

brain penetration, surpassing other mTOR inhibitors in preclinical studies.
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Table 3: Comparative Pharmacokinetics of mTOR Inhibitors in Mice

Compound Brain/Plasma Ratio

PQR626 ~1.8:1

Everolimus ~1:61

AZD2014 ~1:25

Safety: PQR626 has shown good tolerability in mice, with a maximum tolerated dose (MTD) of

100-150 mg/kg.

Experimental Protocols
Long-Term Efficacy Study in Tsc1GFAPCKO Mice
This protocol describes a long-term survival study to evaluate the efficacy of PQR626 in a

mouse model of TSC.

Materials:

Tsc1GFAPCKO mice

PQR626

Vehicle solution (e.g., 0.5% methylcellulose)

Oral gavage needles

Animal balance

Procedure:

Animal Model: Utilize Tsc1GFAPCKO mice, which have a conditional knockout of the Tsc1

gene in glial cells.

Group Allocation: Randomly assign mice to either the vehicle control group or the PQR626
treatment group.
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Dosing Preparation: Prepare a suspension of PQR626 in the vehicle solution at the desired

concentration for a 50 mg/kg dose.

Administration: Administer PQR626 (50 mg/kg) or vehicle orally (p.o.) twice a day (BID).

Monitoring: Monitor the animals daily for clinical signs of morbidity and mortality. Record

body weight regularly.

Endpoint: The primary endpoint is survival. The study can be continued for a predefined

period (e.g., 90 days), and survival curves are generated and analyzed.

In Vivo Pharmacodynamic (Target Engagement) Study
This protocol details the procedure to assess the inhibition of the mTOR pathway in the brain

following PQR626 administration.

Materials:

C57BL/6J mice

PQR626

Vehicle solution

Oral gavage needles

Dissection tools

Liquid nitrogen

Lysis buffer

Reagents and equipment for Western blotting (SDS-PAGE, antibodies against pS6, pPKB,

total S6, total PKB, and a loading control like α-tubulin)

Procedure:

Animal Treatment: Administer a single oral dose of PQR626 (e.g., 25 mg/kg) or vehicle to

C57BL/6J mice.
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Tissue Collection: At a specified time point post-dosing (e.g., 30 minutes), euthanize the

mice and rapidly dissect the brain cortex.

Sample Preparation: Immediately snap-freeze the brain tissue in liquid nitrogen.

Protein Extraction: Homogenize the frozen tissue in lysis buffer to extract total protein.

Western Blotting:

Determine protein concentration using a standard assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

Probe the membrane with primary antibodies specific for pS6 (Ser235/236), pPKB

(Ser473), and their total protein counterparts, as well as a loading control.

Incubate with appropriate secondary antibodies and visualize the protein bands.

Quantification: Quantify the band intensities and normalize the phosphorylated protein levels

to the total protein and/or loading control to determine the extent of target inhibition.

Visualizations
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Caption: PQR626 inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR

signaling pathway.
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Caption: Workflow for preclinical evaluation of PQR626 in animal models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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